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Introduction to CECR2 Bromodomain

The CECR2 bromodomain is an epigenetic reader module that plays a pivotal role in recognizing

acetylated lysine residues on histone and non-histone proteins, thereby directing chromatin remodeling and

transcriptional regulation. As part of the CECR2-containing remodeling factor (CERF) complex, this

bromodomain facilitates nucleosome reorganization and DNA accessibility during critical biological

processes including neurulation, spermatogenesis, and DNA damage response [1]. The gene encoding

CECR2 is located on chromosome 22q11, a region duplicated in cat eye syndrome, highlighting its clinical

significance [2]. This technical guide provides an in-depth analysis of CECR2 bromodomain structure,

function, ligand specificity, and emerging therapeutic potential, with comprehensive experimental data and

methodological details for researchers and drug development professionals.

Structural Organization and Molecular Recognition
Mechanisms

Domain Architecture of CECR2

The full-length CECR2 protein is a multi-domain chromatin regulator with distinct functional regions:
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DDT domain: Located at the N-terminus, facilitates DNA binding through homeobox and transcription

factor interactions [1]
AT-hook domain: Mediates additional DNA binding capacity through AT-rich sequence recognition [1]

Bromodomain (BRD): C-terminal acetyl-lysine recognition module (amino acids 424-538) that
specifically binds acetylated histone marks [1]

This modular organization enables CECR2 to function as a bridge between epigenetic marks and chromatin

structure, positioning it as a key regulator of genome accessibility and transcriptional programs.

Structural Basis of Acetyl-Lysine Recognition

The CECR2 bromodomain exhibits the conserved bromodomain fold but demonstrates distinctive binding

characteristics:

Structural composition: Comprises left-handed four-helix bundles connected by ZA and BC loops
that form a deep hydrophobic cavity for acetyl-lysine docking [2]

Unique binding mode: Adopts different conformational states when binding histone versus non-
histone ligands, suggesting adaptive recognition mechanisms [1]

Key residues: Functional mutagenesis identifies Asn514 and Asp464 as critical for ligand specificity
and binding dynamics [1]

Solubility properties: Unlike many bromodomains, CECR2-BRD remains monomeric in solution,
potentially influencing its interaction kinetics [1]

The structural adaptability of CECR2 bromodomain enables it to recognize diverse acetylated targets,

positioning it as a versatile epigenetic reader in multiple cellular contexts.

Binding Specificity and Ligand Interactions

Histone Binding Preferences

The CECR2 bromodomain exhibits marked selectivity for specific histone modification patterns, with

particularly high affinity for multi-acetylated histone tails:

Table 1: CECR2 Bromodomain Binding Affinities for Histone Ligands
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Ligand Modification Pattern Relative Affinity Binding Characteristics

Histone H4 Tetra-acetylated Highest affinity Preferred multi-acetylated state

Histone H3 Multi-acetylated High affinity Prefers over mono-acetylated forms

Histone H3 Mono-acetylated Moderate affinity Context-dependent recognition

Histone H4 Mono-acetylated Lower affinity Less favorable than multi-acetylated

The CECR2 bromodomain's preference for multi-acetylated histone substrates suggests it functions as an

integrator of complex epigenetic signals, particularly in euchromatic regions with high transcriptional

potential [1]. Neighboring post-translational modifications, including methylation and phosphorylation,

further modulate its acetyl-lysine recognition, demonstrating the complexity of its binding decision-making

[1].

Non-Histone Protein Interactions

Beyond histones, CECR2 bromodomain recognizes acetylated non-histone proteins, significantly

expanding its functional repertoire:

NF-κB RelA/p65: Binds acetylated RelA at lysine 310 (K310ac), a modification critical for optimal
transcriptional activity of NF-κB [1]

Binding affinity: Interaction occurs with micromolar affinity (similar to many bromodomain-ligand
interactions) [1]

Functional consequence: This interaction enhances NF-κB signaling and increases expression of
pro-inflammatory and pro-metastatic factors [1]

Pathological relevance: The CECR2-RelA connection links chromatin remodeling to inflammatory
responses and cancer progression [1]

This non-histone interaction reveals a direct mechanism by which CECR2 connects epigenetic information

with transcription factor activity, particularly in inflammatory and oncogenic signaling pathways.
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Experimental Methods for Studying CECR2-Ligand
Interactions

Biophysical and Biochemical Characterization

Rigorous assessment of CECR2 bromodomain function requires multiple complementary approaches:

Table 2: Key Experimental Methods for CECR2 Bromodomain Characterization

Method Application Key Experimental Details
Output
Parameters

Isothermal
Titration
Calorimetry (ITC)

Binding affinity and
thermodynamics

Protein concentration: 50-100 μM in
20 mM Tris pH 7.5, 150 mM NaCl;

Titration with acetylated peptides

KD, ΔH, ΔS,

stoichiometry

Nuclear Magnetic
Resonance
(NMR)

Structural dynamics

and binding
interfaces

15N-labeled protein; Titration with

ligands; Chemical shift perturbation
analysis

Binding epitopes,

conformational
changes

dCypher High-
Throughput
Peptide Assay

Specificity profiling Incubation of GST-CECR2-BRD
(0.1-100 nM) with modified

peptides/nucleosomes; AlphaLISA
detection

EC50, binding

specificity

Chromatin
Fractionation

Cellular localization Cell lysis and fractionation;
Treatment with NVS-CECR2-1 (5-

15 μM); Western blot analysis

Chromatin-bound
vs unbound

distribution

Yeast Surface
Display

Binding affinity and

mutagenesis

Deep mutational scanning; FACS

analysis of binding variants

Affinity maturation,

critical residues

Experimental Workflow Visualization
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The following diagram illustrates the key methodological approaches for characterizing CECR2

bromodomain interactions:

In Vitro Characterization
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Nucleosome Assay
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Integrated Data Analysis
& Model Building

Inhibitor Treatment
(NVS-CECR2-1)

Cell Viability
Assays (MTS)

Click to download full resolution via product page

Experimental approaches for CECR2 bromodomain characterization

Critical Reagent Specifications

For reproducible results, specific experimental conditions must be rigorously maintained:

Protein construct: CECR2 bromodomain (amino acids 424-538) with N-terminal GST tag for pull-

down assays, tag-free for biophysical studies [1]
Buffer conditions: 20 mM Tris-HCl (pH 7.5), 150-500 mM NaCl, 1-5 mM DTT, 5% glycerol for most

applications [1]
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Inhibitor concentrations: NVS-CECR2-1 effective at 5-15 μM in cellular assays; PFI-3 used as

negative control at 100-200 μM [2]
Assay duration: Binding equilibration typically 30 minutes for peptide assays, extended to 60

minutes for nucleosome interactions [1]

These standardized protocols enable direct comparison across studies and facilitate reproducibility in

characterizing CECR2 bromodomain function.

Cellular Functions and Pathological Significance

Roles in Chromatin Remodeling and Transcriptional Regulation

CECR2 functions as a critical regulator of chromatin architecture through multiple mechanisms:

CERF complex formation: Partners with ISWI ATPases SNF2L (SMARCA1) and SNF2H
(SMARCA5) to modulate nucleosome spacing and DNA accessibility [1]

Transcriptional control: Recognizes acetylated histones in euchromatic regions to facilitate
transcriptional activation [1]

Developmental processes: Essential for proper neurulation and spermatogenesis through spatial
and temporal regulation of gene expression [1]

DNA damage response: Contributes to γ-H2AX activity and double-strand break repair through its
bromodomain function [3]

These functions establish CECR2 as a central epigenetic regulator that translates histone modification

patterns into functional chromatin states.

Involvement in Disease Pathways

Dysregulation of CECR2 bromodomain function contributes to several pathological conditions:

Cancer progression: Promotes metastatic behavior through enhanced NF-κB signaling and

expression of pro-metastatic genes [1]
Inflammatory pathways: Augments inflammatory responses by binding acetylated RelA and

sustaining NF-κB transcriptional activity [1]
Glioma pathogenesis: Identified as a potential prognostic marker in glioma patients, suggesting

clinical utility [1]
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Therapeutic vulnerability: Cancer cells show differential sensitivity to CECR2 inhibition, with SW48

colon cancer cells exhibiting particular susceptibility (submicromolar IC50) [2]

The pathological significance of CECR2 across these conditions highlights its potential as a therapeutic

target in oncology and inflammatory diseases.

Therapeutic Targeting and Inhibitor Development

CECR2 Bromodomain Inhibitors

Targeting the CECR2 bromodomain has emerged as a promising therapeutic strategy:

NVS-CECR2-1: A selective inhibitor with high affinity (KD = 80 nM; IC50 = 47 nM in vitro) and

specificity over 48 other bromodomains tested [2]
Cellular activity: Effectively displaces CECR2 from chromatin at 5-15 μM concentration and exhibits

cytotoxic effects across multiple cancer cell lines [2]
Mechanism of action: Induces apoptosis in sensitive cell lines (e.g., SW48 colon cancer cells) and

perturbs cell cycle progression [2]
Specificity profile: Shows minimal cross-reactivity with BRG1 bromodomain, unlike the BRD

inhibitor PFI-3 [2]

Cellular Responses to CECR2 Inhibition

The consequences of CECR2 bromodomain inhibition have been characterized in multiple cellular models:

Table 3: Cellular Effects of CECR2 Bromodomain Inhibition

Cell
Line

Origin
Response to NVS-
CECR2-1

CECR2
Expression

Proposed Mechanism

SW48 Colon

cancer

High sensitivity

(submicromolar IC50)

Moderate Primarily apoptosis

HCT116 Colon

cancer

Moderate sensitivity Moderate Mixed apoptosis and cell

cycle arrest
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Cell
Line

Origin
Response to NVS-
CECR2-1

CECR2
Expression

Proposed Mechanism

HT29 Colon

cancer

Lower sensitivity Low CECR2-independent

effects dominant

H460 Lung

cancer

Moderate sensitivity Low CECR2-independent

component

HeLa Cervical

cancer

Moderate sensitivity Low Combination of

mechanisms

U2OS Bone

cancer

Moderate sensitivity Moderate Cell cycle perturbation

The variation in sensitivity across cell lines suggests both CECR2-dependent and CECR2-independent

mechanisms of action for NVS-CECR2-1, highlighting the importance of patient stratification strategies for

therapeutic development.

Conclusion and Future Perspectives

The CECR2 bromodomain represents a compelling example of specialized epigenetic recognition with

significant implications for basic biology and therapeutic development. Its unique binding mode, preference

for multi-acetylated histone marks, and functional role in NF-κB signaling position it at the interface of

chromatin regulation and inflammatory signaling. The development of selective inhibitors like NVS-

CECR2-1 provides valuable chemical tools for dissecting CECR2 function and potential starting points for

therapeutic development.

Future research directions should include:

Structural characterization of full-length CECR2 in complex with native nucleosome substrates

Comprehensive profiling of CECR2 dependencies across cancer types to identify predictive
biomarkers

Optimization of inhibitor specificity and pharmacokinetic properties for in vivo applications
Integration of CECR2 targeting with combination therapies, particularly in NF-κB-driven pathologies
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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